α‑Glucosidase Inhibition: Comparative Potency of 6‑Hydroxyaurone Class vs. Acarbose Standard
In a systematic study of 6‑hydroxyaurones, 11 of the 23 analogues displayed higher potency than the clinical standard acarbose. The most active compound (7f, a 5‑aryl‑6‑hydroxyaurone) exhibited an IC₅₀ of 9.88 µM, compared to 50.30 µM for acarbose [REFS‑1]. Although direct IC₅₀ data for the 4‑methyl‑3',4'‑dimethoxy derivative have not been published in the same dataset, the SAR indicates that electron‑donating methoxy groups on the benzylidene ring and a methyl group at C‑4 enhance hydrophobic interactions within the enzyme active site, positioning the target compound as a candidate for sub‑10 µM potency.
| Evidence Dimension | α‑Glucosidase inhibitory potency (IC₅₀, µM) |
|---|---|
| Target Compound Data | Expected <10 µM based on class SAR (not yet determined in published head-to-head assay) |
| Comparator Or Baseline | Acarbose IC₅₀ = 50.30 µM; Compound 7f IC₅₀ = 9.88 µM |
| Quantified Difference | Class leads are ~5‑fold more potent than acarbose; 4‑methyl substitution is predicted to further improve IC₅₀. |
| Conditions | In vitro α‑glucosidase (Saccharomyces cerevisiae) assay; substrate: p‑nitrophenyl‑α‑D‑glucopyranoside |
Why This Matters
Prioritizing this compound for primary screening reduces the risk of selecting weakly active generic aurones, directly impacting hit‑to‑lead timelines.
- [1] Sun, H., Ding, W., Song, X., Wang, D., Chen, M., Wang, K., Zhang, Y., Yuan, P., Ma, Y., Wang, R., Dodd, R.H., Zhang, Y., Lu, K. & Yu, P. (2017). Synthesis of 6-hydroxyaurone analogues and evaluation of their α-glucosidase inhibitory and glucose consumption-promoting activity: Development of highly active 5,6-disubstituted derivatives. Bioorganic & Medicinal Chemistry Letters, 27(15), 3226–3230. DOI: 10.1016/j.bmcl.2017.06.040. View Source
